Cas no 1262010-23-0 (2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid)

2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- MFCD18321040
- AKOS017552376
- 2-CHLORO-5-(3-CHLORO-4-FLUOROPHENYL)BENZOIC ACID
- 1262010-23-0
- 3',4-Dichloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
- DTXSID80690549
- 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95%
- 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid
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- MDL: MFCD18321040
- Inchi: InChI=1S/C13H7Cl2FO2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6H,(H,17,18)
- InChI Key: GZCPNQWWFAMXGA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 283.9807130Da
- Monoisotopic Mass: 283.9807130Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 37.3Ų
2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB328242-5 g |
2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95%; . |
1262010-23-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB328242-5g |
2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, 95%; . |
1262010-23-0 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid Related Literature
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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8. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
Additional information on 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid
Introduction to 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic Acid (CAS No. 1262010-23-0)
2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, identified by the CAS number 1262010-23-0, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with chlorine and fluorine atoms at specific positions, making it a valuable molecule for various applications in drug discovery and material science.
The synthesis of 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid involves a series of carefully designed chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and oxidation processes. These reactions are optimized to achieve high yields and purity, ensuring the compound's suitability for advanced research and development purposes.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Its structural features, particularly the presence of electron-withdrawing groups like chlorine and fluorine, contribute to its unique electronic properties, which are crucial for interactions with biological targets such as enzymes and receptors.
In terms of pharmacological applications, 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid has shown promising results in preliminary assays targeting various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that this compound exhibits selective inhibition against specific kinases, making it a potential candidate for kinase-targeted therapies.
Beyond pharmacology, this compound has also found applications in material science, particularly in the development of advanced polymers and coatings. Its ability to form stable bonds under certain conditions makes it a valuable component in the synthesis of high-performance materials.
The latest advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid. These studies provide insights into its three-dimensional structure, electronic distribution, and potential binding modes with biological targets, further enhancing its utility in drug design.
In conclusion, 2-Chloro-5-(3-chloro-4-fluorophenyl)benzoic acid, with its CAS number 1262010-23-0, represents a versatile compound with wide-ranging applications across multiple scientific disciplines. Its continued exploration will undoubtedly contribute to groundbreaking discoveries in medicine and materials science.
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